molecular formula C12H12ClN3O B1456950 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde CAS No. 1211443-55-8

2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

Cat. No. B1456950
M. Wt: 249.69 g/mol
InChI Key: SOXVKQLLJZHYTL-UHFFFAOYSA-N
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Description

“2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde” is a chemical compound with the molecular weight of 249.7 . It is a solid substance stored under refrigeration .


Synthesis Analysis

A series of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized using a solvent-free microwave irradiation technique . This method is considered eco-friendly and efficient .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H12ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-7,9H,1-4H2 . This indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the molecule.


Chemical Reactions Analysis

The compound has been used as an intermediate in organic and pharmaceutical synthesis . It has been involved in the synthesis of ribociclib intermediates .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 249.7 . The compound is stored under refrigeration .

Scientific Research Applications

Synthesis and Biological Activity

2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is involved in the synthesis of various biologically active compounds. A study by (Singaram et al., 2017) highlighted its use in synthesizing derivatives with potential anti-cancer and anti-microbial activities. These derivatives were evaluated for their effectiveness against breast cancer and various microbial strains.

Chemical Synthesis and Derivatives

The compound is a key intermediate in synthesizing diverse pyrrolo[2,3-d]pyrimidine derivatives. (Wang et al., 2017) reported a Cu-catalyzed method for efficiently synthesizing these derivatives, showcasing the versatility of this compound in chemical synthesis.

Interaction with Other Compounds

Studies have explored its interaction with other chemicals, leading to the creation of new derivatives. (Zinchenko et al., 2018) investigated its reaction with glycine esters, resulting in derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine. These interactions are crucial for developing novel compounds with potential applications in various fields.

Molecular Dynamics and Simulation Studies

Molecular dynamics and simulation studies have been conducted to understand the behavior and stability of this compound at the nanoscale. Such studies are essential for predicting the compound's behavior in biological systems and its potential as a therapeutic agent.

Role in Synthesis of Antiviral Agents

The compound has been utilized in synthesizing carbocyclic analogues of 7-deazaguanosine, demonstrating antiviral activity. (Legraverend et al., 1985) described the synthesis of these analogues with selective inhibitory activities against viruses, highlighting the compound's role in developing new antiviral therapies.

Catalytic and Oxidation Properties

The compound's derivatives have shown promise as catalysts in oxidation reactions. (Yoneda et al., 1981) discussed the synthesis of pyridodipyrimidines, which serve as NAD-type redox catalysts, demonstrating the compound's potential in catalysis and oxidation processes.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound and its derivatives have potential applications in the field of medicine due to their antibacterial properties . They could be further explored for their potential uses in pharmaceutical synthesis .

properties

IUPAC Name

2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXVKQLLJZHYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a stirred solution of 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine (6.29 g, 19.5 mmol) in 1,4-dioxane (68 mL) is added conc. HCl (19 mL) at room temperature. The reaction mixture is stirred for 30 minutes, then neutralized with 2N NaOH aqueous solution and saturated NaHCO3 aqueous solution. The mixture extracted into EtOAc (×3), combined organic extracts are dried (MgSO4), filtered and concentrated to give 6 g of the crude 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde as a beige solid. To a stirred suspension of the crude 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde in MeCN (125 mL) and H2O (125 mL) is added H2N—SO3H (6.62 g, 58.5 mmol) at room temperature. The reaction mixture is stirred for 3 hours before the pH is made >10 with 2N NaOH aqueous solution and the reaction stirred for 1 hour. The mixture extracted into dichloromethane (×3), combined organic extracts are dried (MgSO4), filtered and concentrated. The residue is purified by SiO2 chromatography, eluting with a gradient of 5% EtOAc/petrol to 20% EtOAc/petrol providing 4.00 g of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile as a white solid, 83% yield.
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Synthesis routes and methods IV

Procedure details

A mixture of 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine (4.26 g, 13 mmol) in dioxane is added concentrated HCl. After reaction is completed within 10 min, water is added and then extracted with ethyl acetate. Solvent is removed to give a brown color crude product. Column is run using heptane/ethyl acetate (6:4) to give 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (2.69 g, 82%). MS (ESI) m/z 350.4 (M+H)+
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
Reactant of Route 2
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
Reactant of Route 3
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
Reactant of Route 4
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
Reactant of Route 5
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
Reactant of Route 6
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

Citations

For This Compound
4
Citations
K Singaram, D Marimuthu, S Baskaran… - … Chemistry & High …, 2017 - ingentaconnect.com
Aim and Objective: Inspired by the impressive biological properties of pyrrolo[2,3- d]pyrimidine units, the objective of this study was to synthesize some new derivatives of heterocyclic …
Number of citations: 1 www.ingentaconnect.com
L Wang, L Zheng, X Kong, W Zhang… - … Chemistry Letters and …, 2017 - Taylor & Francis
We reported a green and simple Cu-catalyzed method for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as the key …
Number of citations: 7 www.tandfonline.com
C Wang, X Wang, Z Huang, T Wang, Y Nie… - European Journal of …, 2022 - Elsevier
The C797S mutation in EGFR is a leading mechanism of clinically acquired resistance against osimertinib for non-small cell lung cancer (NSCLC). In this study, we identified a potent …
Number of citations: 2 www.sciencedirect.com
KJ Barkovich - 2018 - escholarship.org
The complexity of the three-dimensional structures formed by RNA is essential for its function and as a result, a large number of protein co-factors are required to maintain RNA …
Number of citations: 3 escholarship.org

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